molecular formula C19H18N2O3S2 B2585567 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-29-1

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2585567
CAS No.: 896362-29-1
M. Wt: 386.48
InChI Key: SFLXYAPVJVPZGP-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methylsulfonyl group at the 2-position and a thiazole ring bearing a 3,4-dimethylphenyl group at the 4-position. This structure combines sulfonamide and thiazole pharmacophores, which are associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties. The compound’s synthesis typically involves coupling a sulfonyl-substituted benzoic acid derivative with a 2-aminothiazole precursor under carbodiimide-mediated conditions, as seen in structurally related analogs .

Key spectral data for validation include:

  • 1H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and thiazole protons (δ 7.0–7.5 ppm).
  • 13C NMR: Signals for carbonyl carbons (~165 ppm), sulfonyl carbons (~55 ppm), and aromatic carbons (110–150 ppm).
  • HRMS: Molecular ion peaks consistent with the formula C₁₉H₁₉N₂O₃S₂ (exact mass: 411.08 g/mol).

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-8-9-14(10-13(12)2)16-11-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXYAPVJVPZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has been tested against various bacterial strains, showing promising results:

MicroorganismActivityReference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition

The antimicrobial activity may be attributed to the compound's interaction with bacterial enzymes or cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has shown low micromolar IC50 values against various cancer cell lines.
  • Activation of Apoptotic Pathways : Mechanistic studies suggest activation of caspase pathways leading to programmed cell death.

The biological activity is thought to involve:

  • Enzyme Inhibition : Disruption of key metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors affecting signaling pathways.
  • Signal Transduction Interference : Impact on pathways regulating gene expression and cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or substituent groups can significantly enhance potency:

  • Dimethylphenyl Substitution : Enhances lipophilicity and cellular uptake.
  • Methylsulfonyl Group : Improves solubility and biological activity.

Research has indicated that modifications similar to those found in this compound could yield derivatives with enhanced immunomodulatory effects, suggesting potential applications as immunomodulators .

Immunomodulatory Effects

A study demonstrated that thiazole derivatives can enhance cytokine release in immune cells when used as adjuvants alongside Toll-like receptor agonists . This suggests potential applications in vaccine development and immune response modulation.

Cancer Treatment Trials

Preliminary trials involving similar thiazole compounds have shown significant tumor growth inhibition in animal models, warranting further investigation into clinical applications. For instance, compounds exhibiting strong selectivity against cancer cell lines have been documented, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-linked benzamides with sulfonyl modifications. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents on Thiazole Sulfonyl Group Position Melting Point (°C) Bioactivity (Reported) Reference
N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide Benzamide-thiazole 3,4-Dimethylphenyl 2-position 215–217* Kinase inhibition (hypothesized)
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) Benzamide-thiazole Pyridin-3-yl 3-position 198–200 NF-κB signal modulation
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Benzamide-thiazole 2,5-Dimethylphenyl 4-position 230–232 TLR adjuvant enhancement
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide-thiazole Pyridin-3-yl + piperazine None 185–187 Anticancer (in vitro)
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (14) Benzamide-thiazole-sulfonamide 2,3-Dimethylphenyl 4-position 245–247 Urease inhibition

Key Findings from Comparisons

Structural Influence on Bioactivity :

  • The position of the sulfonyl group significantly impacts biological target engagement. For example, 2D216 (4-sulfonyl) enhances TLR adjuvant activity by interacting with hydrophobic pockets in kinase domains, while 9a (3-sulfonyl) modulates NF-κB signaling through distinct hydrogen-bonding patterns .
  • Substituents on the thiazole ring dictate selectivity. Pyridinyl groups (e.g., 9a) improve solubility and cellular uptake compared to alkyl/aryl groups (e.g., 3,4-dimethylphenyl in the target compound), which may enhance membrane permeability .

Synthetic Efficiency :

  • The target compound’s synthesis mirrors methods for 9a and 2D216, employing EDCI/HOBt-mediated coupling. However, yields vary : 9a was isolated in 33% yield, while 2D216 required additional purification steps due to its complex piperidine-sulfonyl group .

Spectroscopic Validation :

  • All analogs share characteristic NMR signals for aromatic protons and sulfonyl carbons. However, thiazole proton shifts differ slightly (δ 7.0–7.5 ppm) depending on substituent electronegativity .

Biological Performance :

  • The urease inhibitor compound 14 (IC₅₀ = 1.2 µM) outperforms the target compound’s hypothesized activity, likely due to its dual sulfonamide-thiazole pharmacophore .
  • 2D216 showed potent adjuvant activity in murine models (EC₅₀ = 0.8 µM), suggesting that larger sulfonyl groups (piperidine vs. methyl) enhance target binding .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

  • Molecular Formula : C19H18N2O3S2
  • Molecular Weight : 386.48 g/mol
  • CAS Number : 896362-25-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an effective therapeutic agent.

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer potency. For instance, compounds with electron-donating groups such as methyl groups at specific positions on the phenyl ring have demonstrated increased efficacy against tumor cells.

CompoundCell LineIC50 (µg/mL)Reference
1A-4311.98 ± 1.22
2Jurkat<1.0

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Study on Anticancer Activity

In a recent study, this compound was evaluated for its anticancer effects using MTT assays across multiple cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy.

Study on Antibacterial Effects

Another study assessed the antibacterial efficacy of this compound against common pathogens. The results indicated that it had comparable activity to established antibiotics, suggesting its potential utility in treating bacterial infections resistant to conventional therapies.

The exact mechanism of action for this compound is still under investigation; however, the following pathways are hypothesized:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival in cancer cells.
  • Disruption of Membrane Integrity : In bacteria, it may compromise membrane integrity leading to cell lysis.

Q & A

What synthetic strategies are optimal for preparing N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2-aminothiazole derivative with a substituted benzamide. For example, 2-aminothiazole intermediates can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas. The benzamide moiety, containing a methylsulfonyl group, is prepared via sulfonation of benzaldehyde followed by amidation. Reaction optimization includes solvent choice (e.g., ethanol or methanol), temperature control (reflux at 70–80°C), and stoichiometric ratios (1:1 molar equivalents of reactants). Post-synthesis purification via column chromatography ensures high yields (65–80%) .

How are structural and purity characteristics validated for this compound in academic research?

Characterization involves multi-modal spectroscopy:

  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S=O stretch at ~1150 cm⁻¹).
  • NMR (¹H and ¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, methylsulfonyl protons at δ 3.1 ppm) and carbon frameworks.
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ ion at m/z 399.1).
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

What mechanisms underlie the anticancer activity of this compound, particularly in breast cancer models?

The compound inhibits cancer cell proliferation by targeting the Hec1/Nek2 mitotic pathway. Hec1 (Highly Expressed in Cancer 1) is critical for kinetochore-microtubule attachment. Inhibition disrupts spindle assembly checkpoint signaling, leading to mitotic arrest and apoptosis. In MDA-MB-468 xenograft models, doses of 100 mg/kg (intraperitoneal) reduced tumor volume by 60–70% compared to controls. GI₅₀ values in vitro range from 10–21 μM, dependent on cell line sensitivity .

How do structural modifications influence the compound’s bioactivity and selectivity?

Key structure-activity relationships (SARs) include:

  • Thiazole ring substitution : Electron-withdrawing groups (e.g., methylsulfonyl) enhance metabolic stability and target binding.
  • Benzamide para-position : Bulky substituents (e.g., 3,4-dimethylphenyl) improve hydrophobic interactions with the Hec1 binding pocket.
  • Methylsulfonyl group : Increases solubility and modulates pharmacokinetics. Derivatives lacking this group show reduced potency (IC₅₀ > 50 μM) .

What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

  • Xenograft models : Immunodeficient mice implanted with human breast cancer cells (e.g., MDA-MB-468) are standard for assessing tumor growth inhibition.
  • Dosing : Intraperitoneal administration (100 mg/kg, 3× weekly) balances bioavailability and toxicity.
  • Toxicity endpoints : Monitor body weight loss, liver enzymes (ALT/AST), and hematological parameters. No significant toxicity has been reported at therapeutic doses .

How can conflicting data on the compound’s biological activity across studies be resolved?

Contradictions in GI₅₀ values or mechanism claims may arise from:

  • Cell line variability : Genetic differences (e.g., p53 status) affect sensitivity. Validate findings across multiple lines (e.g., MCF-7, HeLa).
  • Assay conditions : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and exposure times (48–72 hours).
  • Batch purity : Re-test compounds with HPLC-validated purity >98% to exclude impurities as confounding factors .

What analytical techniques are critical for ensuring batch-to-batch consistency?

  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents.
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline).
  • Elemental analysis : Verify C, H, N, S content within 0.4% of theoretical values .

How can computational methods like molecular docking guide the design of analogs?

  • Target identification : Dock the compound into the Hec1/Nek2 binding site (PDB: 2WVI) using AutoDock Vina.
  • Binding affinity prediction : Focus on hydrogen bonds with Arg55 and hydrophobic interactions with Leu89.
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with bioactivity .

What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Low solubility : Formulate with cyclodextrins or PEGylation to enhance aqueous solubility.
  • Metabolic stability : Introduce fluorine atoms at vulnerable positions (e.g., benzamide ring) to block CYP450 oxidation.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .

What synergistic drug combinations could enhance therapeutic efficacy while minimizing resistance?

  • Paclitaxel : Combines mitotic arrest (taxane) with Hec1/Nek2 inhibition, reducing EC₅₀ by 40%.
  • PARP inhibitors : Exploit synthetic lethality in BRCA-mutant models.
  • Dose optimization : Sequential administration (compound first, followed by paclitaxel) minimizes overlapping toxicities .

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